molecular formula C13H23NO B2816943 1-(2-Cyclopentylpyrrolidin-1-yl)-2-methylpropan-1-one CAS No. 1457317-28-0

1-(2-Cyclopentylpyrrolidin-1-yl)-2-methylpropan-1-one

Cat. No. B2816943
CAS RN: 1457317-28-0
M. Wt: 209.333
InChI Key: IISVYSNCUDYUDG-UHFFFAOYSA-N
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Description

1-(2-Cyclopentylpyrrolidin-1-yl)-2-methylpropan-1-one, also known as Pentedrone, is a synthetic cathinone that has gained popularity in recent years due to its potential as a research chemical. Pentedrone is a derivative of cathinone, a naturally occurring stimulant found in the khat plant. Pentedrone has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis of Pyrrolidin-2-ones Derivatives : A study focused on synthesizing pyrrolidin-2-ones and their derivatives, highlighting their role in the synthesis of biologically active molecules. The research presents a method for introducing various substituents into the nucleus of pyrrolidin-2-ones, which is crucial for developing new medicinal compounds with improved biological activity (Rubtsova et al., 2020).

  • Chemical Properties and Reactions : Another study discussed the unusual regio- and stereo-chemistry observed in the reaction of methyl (E)- and (Z)-β-styryl sulphone with pyrrolidin-1-yl-4-t-butylcyclohexene. The research sheds light on the specific reactions and structural peculiarities of compounds related to pyrrolidin-1-yl structures, which could inform the synthesis and functionalization of similar compounds (Fabrissin et al., 1980).

Potential Applications

  • Pharmacological Potential : Research on novel nortopsentin analogues, including 1H-pyrrolo[2,3-b]pyridine derivatives, demonstrated their antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma (DMPM). This study suggests the potential therapeutic applications of compounds with pyrrolidin structures in treating rare and rapidly fatal diseases (Carbone et al., 2013).

  • Biofuel Production : A study on engineered ketol-acid reductoisomerase and alcohol dehydrogenase in Escherichia coli demonstrated the feasibility of anaerobic 2-methylpropan-1-ol production at theoretical yield. This research highlights the potential of modifying enzymatic pathways to improve biofuel production efficiency, which could be relevant for compounds with similar structures (Bastian et al., 2011).

properties

IUPAC Name

1-(2-cyclopentylpyrrolidin-1-yl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c1-10(2)13(15)14-9-5-8-12(14)11-6-3-4-7-11/h10-12H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISVYSNCUDYUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC1C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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